2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid

Description

Historical Context of Quinoline Derivatives in Chemical Research

Quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, laid the foundation for a century of innovation in heterocyclic chemistry. Early synthetic methods, such as the Skraup (1880) and Friedländer (1882) reactions, enabled large-scale production of quinoline derivatives. These advances were driven by the urgent need for synthetic alternatives to natural quinine, an antimalarial alkaloid derived from cinchona bark. The development of chloroquine in the 1930s marked a turning point, demonstrating the therapeutic potential of quinoline-based compounds.

By the mid-20th century, quinoline derivatives expanded beyond antimalarials. Fluoroquinolones like ciprofloxacin emerged as broad-spectrum antibiotics, targeting bacterial DNA gyrase. Concurrently, the structural versatility of the quinoline core facilitated applications in materials science, including dyes and organic semiconductors. The introduction of carboxylic acid substituents, as seen in 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid , further diversified the functional properties of quinoline derivatives, enabling coordination chemistry and enhanced solubility.

Position of this compound in Quinoline Chemistry

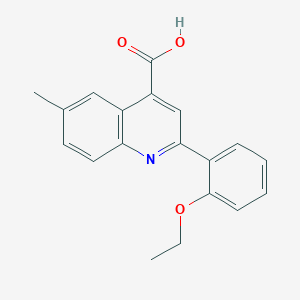

Structurally, This compound (C₁₉H₁₇NO₃) features three distinct substituents:

- A 2-ethoxyphenyl group at position 2

- A methyl group at position 6

- A carboxylic acid moiety at position 4

This configuration distinguishes it from related compounds such as:

- 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS RN: 667435-77-0), which substitutes ethoxy with methoxy

- 6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS RN: 4026610), which varies in alkyl substitution patterns

Table 1: Comparative Analysis of Quinoline-4-carboxylic Acid Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Key Applications |

|---|---|---|---|

| This compound | 2-ethoxy, 6-methyl, 4-COOH | C₁₉H₁₇NO₃ | Drug discovery, catalysis |

| 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid | 2-methoxy, 6-methyl, 4-COOH | C₁₈H₁₅NO₃ | Organic synthesis |

| 6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | 2-methyl, 6-ethyl, 4-COOH | C₁₉H₁₇NO₂ | Antimicrobial research |

The ethoxy group in This compound enhances lipophilicity compared to methoxy analogues, potentially improving membrane permeability in biological systems. The carboxylic acid moiety enables hydrogen bonding and metal coordination, making it valuable in catalyst design.

Research Significance and Academic Interest

Recent advancements in multicomponent reactions (MCRs) have revitalized interest in quinoline synthesis. The Povarov and Ugi reactions, for instance, allow efficient construction of complex quinoline derivatives like This compound with high atom economy. These methods enable rapid diversification of substituents, critical for structure-activity relationship (SAR) studies in drug discovery.

In medicinal chemistry, quinoline-4-carboxamides have demonstrated potent antimalarial activity by targeting Plasmodium falciparum translation elongation factor 2 (PfEF2). While This compound itself has not been directly tested for antimalarial efficacy, its structural similarity to lead compounds suggests potential as a synthetic intermediate or pharmacophore.

Materials science applications are equally promising. The planar quinoline core and electron-withdrawing carboxylic acid group make this compound a candidate for organic semiconductors or metal-organic frameworks (MOFs). Recent studies highlight quinoline derivatives in COVID-19 research, though specific roles for this compound remain exploratory.

Properties

IUPAC Name |

2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-18-7-5-4-6-13(18)17-11-15(19(21)22)14-10-12(2)8-9-16(14)20-17/h4-11H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCJSVUVADETMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common, where the ethoxy group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized side chains.

Reduction: Reduced quinoline derivatives.

Substitution: Quinoline derivatives with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids, including 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid, exhibit significant antibacterial properties. A study synthesized various derivatives and evaluated their activity against different bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results suggested that structural modifications can enhance antibacterial efficacy, with some compounds showing better inhibition than standard antibiotics like ampicillin .

Potential as Antiviral Agents

The compound's structure allows for exploration in antiviral applications. It is hypothesized that modifications to the quinoline core could yield derivatives with enhanced activity against viral pathogens. The mechanistic pathways through which these compounds exert their effects are under investigation, focusing on their interactions at the molecular level .

Synthesis of Complex Organic Molecules

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and acylation reactions, facilitating the creation of more complex molecules tailored for specific applications in pharmaceuticals and agrochemicals .

Material Science Applications

Dyes and Pigments

The compound's unique chromophoric properties make it a candidate for use in dye synthesis. Research into the photophysical properties of quinoline derivatives has indicated potential applications in creating dyes for textiles and other materials, exploiting their stability and vibrant colors .

Nanomaterials

Recent studies have explored the incorporation of quinoline derivatives into nanomaterials. These compounds can enhance the properties of nanocarriers used in drug delivery systems, improving targeting efficiency and therapeutic outcomes in medical applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 6-Methylquinoline-4-carboxylic acid

- 2-Ethoxyphenylquinoline

Uniqueness

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its solubility and ability to interact with biological targets compared to similar compounds.

Biological Activity

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the Pfitzinger reaction, which allows for the formation of quinoline derivatives through the reaction of substituted isatins and ketones. This method has been adapted in various studies to yield diverse quinoline-4-carboxylic acid derivatives with potential biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In a study focusing on 48 quinoline carboxylic acid analogs, certain derivatives displayed potent activity against Mycobacterium tuberculosis (Mtb), with some compounds demonstrating IC50 values as low as 1 μM against the bacterial DNA gyrase . This suggests that the compound may inhibit critical enzymatic pathways in bacterial cells.

Antileishmanial Activity

In a study conducted on quinoline-4-carboxylic acids, several derivatives were evaluated for their antileishmanial activity against Leishmania donovani. The synthesized compounds were tested at varying concentrations (200 μg/mL to 1.56 μg/mL), revealing promising results in inhibiting the growth of the promastigote form of the parasite . The specific activity of this compound in this context remains to be fully elucidated but indicates a potential therapeutic application.

Anti-cancer Properties

Quinoline derivatives have been studied for their anti-cancer effects. Certain compounds have shown efficacy in inhibiting cancer cell proliferation across various cell lines. For instance, derivatives similar to this compound have been linked to the inhibition of sirtuins, which are implicated in cancer progression . Further exploration into its structure-activity relationship (SAR) could yield insights into optimizing its anti-cancer potential.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial replication and cancer cell proliferation.

- Receptor Modulation : It could influence receptor activity, thereby modulating various biological pathways crucial for cellular function.

Case Studies and Research Findings

Q & A

Q. What are the primary synthetic routes for 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via modified Pfitzinger or Doebner reactions, which involve condensation of substituted anilines with β-keto esters. Key steps include cyclization under acidic conditions (e.g., sulfuric acid) and subsequent functionalization of the quinoline core. For example, substituents like the 2-ethoxyphenyl group are introduced via nucleophilic aromatic substitution or Suzuki coupling . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: polar aprotic solvents (DMF/THF) enhance solubility, while Pd catalysts improve cross-coupling efficiency . Yield typically ranges from 40–70%, with impurities managed via recrystallization (ethanol/water) or column chromatography .

Q. How is structural elucidation performed for this compound, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : H and C NMR to identify protons (e.g., ethoxy group at δ 1.3–1.5 ppm) and carbons (quinoline C-4 carboxylic acid at ~170 ppm).

- FT-IR : Peaks at ~1680 cm (C=O stretch) and 1250 cm (C-O-C ether stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H] at m/z 323.1294 for CHNO) .

X-ray crystallography is used for absolute configuration determination in crystalline derivatives .

Q. What are the known biological activities of quinoline-4-carboxylic acid derivatives, and how does the 2-ethoxyphenyl substituent modulate these effects?

- Methodological Answer : Quinoline-4-carboxylic acids exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. The 2-ethoxyphenyl group enhances lipophilicity, improving membrane permeability. For example:

- Antimicrobial Activity : Ethoxy substituents increase potency against S. aureus (MIC: 8–16 µg/mL) by disrupting cell wall synthesis .

- Enzyme Inhibition : The carboxylic acid moiety chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases), while the ethoxy group stabilizes π-π interactions with aromatic residues .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, the quinoline N-1 atom is electron-deficient, favoring protonation in acidic environments .

- Molecular Docking : Simulates binding to target proteins (e.g., EGFR kinase). The carboxylic acid forms hydrogen bonds with Lys721, while the ethoxyphenyl group occupies a hydrophobic pocket, improving binding affinity (ΔG = −9.2 kcal/mol) .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .

Q. What strategies resolve contradictions in reported synthetic yields or analytical data across studies?

- Methodological Answer : Contradictions often arise from:

- Reagent Purity : Use HPLC-grade solvents and anhydrous conditions to minimize side reactions .

- Analytical Variability : Cross-validate results with orthogonal techniques (e.g., compare NMR data with PubChem records ).

- Reaction Scalability : Pilot-scale reactions (1–10 g) in flow reactors improve reproducibility vs. batch methods .

Case Study: A reported 70% yield discrepancy was traced to incomplete cyclization; adjusting HCl concentration from 2M to 3M resolved the issue .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH at 40°C for 24h).

- Oxidative stress (3% HO).

- Photolytic stress (ICH Q1B guidelines).

- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products. Stability-indicating methods show <5% degradation at pH 7.4 (37°C, 1 week) .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.